
Tris(2-thienyl)phosphine
描述
Tris(2-thienyl)phosphine is an organophosphorus compound with the chemical formula C₁₂H₉PS₃ and a molecular weight of 280.369 g/mol . It is characterized by the presence of three thienyl groups attached to a central phosphorus atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
The synthesis of tris(2-thienyl)phosphine typically involves the reaction of thienylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C4H3S-MgBr+PCl3→P(C4H3S)3+3MgBrCl
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
化学反应分析
Tris(2-thienyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: It participates in substitution reactions where the thienyl groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Tris(2-thienyl)phosphine is utilized in various scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the synthesis of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism by which tris(2-thienyl)phosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers in various catalytic processes. The thienyl groups provide steric and electronic properties that influence the reactivity and stability of the resulting complexes. These interactions are crucial in catalytic cycles and other chemical transformations .
相似化合物的比较
Tris(2-thienyl)phosphine can be compared with other similar compounds such as tris(2-furyl)phosphine and tris(2-pyridyl)phosphine. While all these compounds share a common phosphorus center, the nature of the substituent groups (thienyl, furyl, pyridyl) imparts different chemical properties and reactivities. This compound is unique due to the presence of sulfur atoms in the thienyl groups, which can influence its coordination behavior and reactivity .
属性
IUPAC Name |
trithiophen-2-ylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9PS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCPTMZJPDVWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)P(C2=CC=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178883 | |
| Record name | Tris(2-thienyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24171-89-9 | |
| Record name | Tris(2-thienyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24171-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2-thienyl)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024171899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(2-thienyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-thienyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(2-THIENYL)PHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRZ2J89TFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the structure of tris(2-thienyl)phosphine unique?
A1: this compound features a central phosphorus atom bonded to three 2-thienyl rings. This structure allows for various coordination modes with transition metals, including simple phosphorus donation, bridging through sulfur, and cyclometalation involving the thienyl rings [, , ]. These diverse coordination possibilities make PTh3 a fascinating ligand for developing diverse metal complexes.
Q2: How does this compound interact with transition metals?
A2: PTh3 can coordinate to transition metals in several ways. It can act as a typical monodentate ligand, donating its lone pair of electrons on the phosphorus atom [, , ]. Additionally, the sulfur atoms in the thienyl rings can engage in bridging interactions with metal centers []. Interestingly, PTh3 can undergo cyclometalation, where a metal inserts into a carbon-hydrogen bond of a thienyl ring, forming a metal-carbon bond and creating a more stable complex [, , ].
Q3: What are the spectroscopic characteristics of this compound?
A3: this compound can be characterized using various spectroscopic methods. In 31P NMR, it shows a characteristic signal which can shift upon coordination to a metal [, ]. 1H NMR provides information about the thienyl protons, which can be used to study the coordination modes and potential cyclometalation events [, , ]. Additionally, IR spectroscopy can reveal information about the coordination of PTh3 to metal carbonyls, as the carbonyl stretching frequencies are sensitive to the electronic environment of the metal center [, , , ].
Q4: What are the main catalytic applications of this compound complexes?
A4: this compound complexes have shown promising catalytic activity in various reactions. For example, palladium complexes of PTh3 have been successfully employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of conjugated polymers []. Rhodium complexes containing PTh3 have shown activity in the hydrogenation of unsaturated compounds [].
Q5: How does the structure of this compound influence its reactivity?
A5: The presence of thienyl rings in PTh3 significantly impacts its reactivity. The sulfur atoms in the thienyl rings can influence the electronic properties of the phosphorus center and impact its donor ability [, ]. Furthermore, the thienyl rings are susceptible to electrophilic attack, allowing for the formation of cyclometalated complexes, which can exhibit unique reactivity patterns [, , ]. This reactivity can be modulated by the substituents on the thienyl rings, offering opportunities to fine-tune the properties and reactivity of PTh3 derivatives.
Q6: Have any computational studies been conducted on this compound and its complexes?
A6: Yes, computational methods, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the structural and electronic properties of PTh3 and its metal complexes []. These calculations can provide insights into the bonding interactions between PTh3 and metal centers, helping to explain observed reactivity patterns and guide the design of new catalysts.
Q7: Has this compound been investigated for potential C-P bond activation?
A7: Yes, research has demonstrated that PTh3 can undergo carbon-phosphorus bond activation in the presence of certain transition metal complexes [, ]. This reactivity is attributed to the relatively weak C-P bond strength and the ability of the thienyl rings to stabilize the resulting metal complexes through various coordination modes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



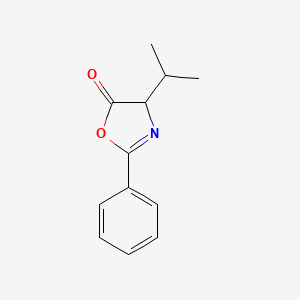
![6-Phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1580687.png)



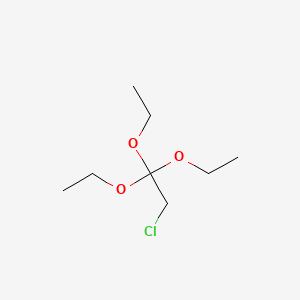
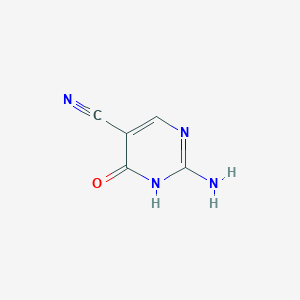

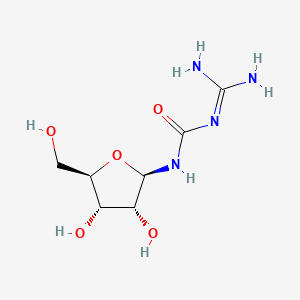


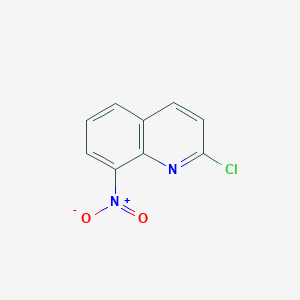
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)
